1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination: Introduction of the chlorine atom at the 2-position of the quinoline ring using reagents like phosphorus oxychloride (POCl3).
Alkylation: Introduction of the 6,7-dimethyl groups through alkylation reactions.
Methanamine Formation: The final step involves the reaction of the quinoline derivative with 4-methoxybenzylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity to exert therapeutic effects.
Pathway Modulation: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzylamine Derivatives: Compounds like benzylamine and its substituted derivatives, used in various chemical reactions.
Uniqueness
1-(2-Chloro-6,7-dimethylquinolin-3-yl)-N-(4-methoxybenzyl)methanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the 4-methoxybenzyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H21ClN2O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C20H21ClN2O/c1-13-8-16-10-17(20(21)23-19(16)9-14(13)2)12-22-11-15-4-6-18(24-3)7-5-15/h4-10,22H,11-12H2,1-3H3 |
InChI Key |
UIPJVMKBWUGQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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